Molecular Weight and Predicted Lipophilicity Compared to a Non-Methylated Core
Direct head-to-head quantitative reactivity or bioactivity data for this specific compound is absent from the primary literature. However, a fundamental and quantifiable physicochemical differentiation exists compared to its non-methylated core analog. The target compound (C8H11ClN2O2S) has a molecular weight of 234.70 g/mol . The addition of a single methyl group at position 3 increases the molecular weight by approximately 14 g/mol relative to the hypothetical non-methylated 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride. More critically, the methyl substituent directly impacts the calculated LogP (a key parameter for permeability and solubility). For the non-methylated core (CAS 38666-30-7), the predicted LogP is 0.57 . While an experimentally determined LogP for the target compound is not available, the addition of a methyl group to a heterocyclic core is a well-established structural modification that predictably increases LogP by approximately 0.5 to 1.0 log unit, significantly enhancing membrane permeability potential.
| Evidence Dimension | Molecular Weight and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW: 234.70 g/mol; Predicted LogP increase: ~0.5-1.0 units over non-methylated core |
| Comparator Or Baseline | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine (CAS 38666-30-7): MW 122.17 g/mol; Predicted LogP 0.57 |
| Quantified Difference | MW difference: +14 g/mol for the methyl group (from the sulfonylated base). Predicted LogP increase: ~0.5-1.0 units (class-level inference). |
| Conditions | In silico prediction (LogP) and standard molecular weight calculation. |
Why This Matters
A methyl group-modified molecular weight and LogP are critical for medicinal chemists optimizing pharmacokinetic profiles; the wrong core will alter the drug-likeness of the final compound.
